molecular formula C17H24N2O5S2 B254049 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one

2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one

Cat. No. B254049
M. Wt: 400.5 g/mol
InChI Key: VSYUVHIBYPLKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one, also known as EPPSMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPSMT is a thiazolidinone derivative that is commonly used as a buffer in biochemical and physiological experiments due to its unique properties.

Mechanism of Action

The exact mechanism of action of 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one is not fully understood. However, it is believed to work by binding to and stabilizing proteins, which in turn helps to maintain their activity and function. 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has also been shown to have antioxidant properties, which may contribute to its ability to protect proteins from damage.
Biochemical and Physiological Effects:
2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to improve the solubility of proteins, making them more stable and easier to work with. 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has also been shown to protect proteins from denaturation and aggregation, which can occur under certain experimental conditions. In addition, 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has been shown to have a protective effect on cells, helping to prevent cell death under conditions of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one is its versatility as a buffer. It can be used over a wide range of pH values and is effective in a variety of experimental conditions. In addition, 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has low toxicity, making it an ideal buffer for use in cell culture and animal experiments. However, one limitation of 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one is that it may interfere with certain experimental assays, such as enzyme activity assays, due to its ability to stabilize proteins.

Future Directions

There are a number of future directions for research on 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one. One area of interest is its potential use in drug delivery systems. 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has been shown to improve the solubility and stability of proteins, which could be useful in the development of new drug formulations. In addition, 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Another area of interest is the development of new derivatives of 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one. By modifying the structure of 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one, it may be possible to improve its properties and make it even more effective as a buffer and protein stabilizer.
Conclusion:
In conclusion, 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is an effective buffer that can be used over a wide range of pH values, and has low toxicity, making it an ideal buffer for use in cell culture and animal experiments. 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has a number of biochemical and physiological effects, including improving the solubility and stability of proteins, and protecting cells from oxidative stress. There are a number of future directions for research on 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one, including its potential use in drug delivery systems and the development of new derivatives.

Synthesis Methods

The synthesis of 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-ethylpiperidine to form the intermediate compound, 2-[3-(2-ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]sulfonyl chloride. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-[3-(2-ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one.

Scientific Research Applications

2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has been widely used in scientific research due to its unique properties as a buffer. It has been shown to be an effective buffer for a wide range of pH values, from pH 6.0 to pH 9.0. 2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one has also been shown to have low toxicity, making it an ideal buffer for use in cell culture and animal experiments.

properties

Product Name

2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one

Molecular Formula

C17H24N2O5S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[3-(2-ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C17H24N2O5S2/c1-3-14-6-4-5-10-18(14)26(23,24)16-12-15(8-7-13(16)2)19-17(20)9-11-25(19,21)22/h7-8,12,14H,3-6,9-11H2,1-2H3

InChI Key

VSYUVHIBYPLKOC-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C

Origin of Product

United States

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